1H-benzotriazol-1-yl(2-chloro-3,5-dinitrophenyl)methanone
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Overview
Description
1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a benzotriazole ring attached to a 2-chloro-3,5-dinitrobenzoyl group
Preparation Methods
The synthesis of 1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-3,5-dinitrobenzoic acid and benzotriazole.
Formation of Acid Chloride: The 2-chloro-3,5-dinitrobenzoic acid is converted into its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with benzotriazole in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-3,5-dinitrobenzoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane).
Scientific Research Applications
1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a building block for other benzotriazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. The nitro groups and the benzotriazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE can be compared with other benzotriazole derivatives, such as:
1-(2,4-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE: Similar structure but with different substitution pattern on the benzoyl group.
1-(2-CHLORO-4,6-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE: Similar structure but with different positions of nitro groups.
1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE: Unique due to its specific substitution pattern and reactivity.
The uniqueness of 1-(2-CHLORO-3,5-DINITROBENZOYL)-1H-1,2,3-BENZOTRIAZOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H6ClN5O5 |
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Molecular Weight |
347.67 g/mol |
IUPAC Name |
benzotriazol-1-yl-(2-chloro-3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C13H6ClN5O5/c14-12-8(5-7(18(21)22)6-11(12)19(23)24)13(20)17-10-4-2-1-3-9(10)15-16-17/h1-6H |
InChI Key |
GAGNXBPMZVOUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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